molecular formula C6H6N2O B1365769 2-(5-Methylisoxazol-3-yl)acetonitrile CAS No. 35166-41-7

2-(5-Methylisoxazol-3-yl)acetonitrile

Cat. No.: B1365769
CAS No.: 35166-41-7
M. Wt: 122.12 g/mol
InChI Key: FMCBKOOPDBRCGZ-UHFFFAOYSA-N
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Description

2-(5-Methylisoxazol-3-yl)acetonitrile is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile typically involves the reaction of 3-chloromethyl-5-methylisoxazole with sodium cyanide in dimethyl sulfoxide (DMSO) at ambient temperature. The reaction mixture is then diluted with water and extracted with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves multi-step reactions starting from readily available precursors, utilizing common organic solvents and reagents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylisoxazol-3-yl)acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Cyanide: Used in the synthesis of the compound.

    Dimethyl Sulfoxide (DMSO): Common solvent for the reaction.

    Ethyl Acetate: Used for extraction purposes.

Major Products Formed

The major product formed from the synthesis reaction is this compound itself. Further reactions can lead to various derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-(5-Methylisoxazol-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methylisoxazol-3-yl)acetonitrile depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylisoxazol-3-yl)acetic acid
  • 2-(5-Methylisoxazol-3-yl)acetamide
  • 2-(5-Methylisoxazol-3-yl)acetaldehyde

Uniqueness

2-(5-Methylisoxazol-3-yl)acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-4-6(2-3-7)8-9-5/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCBKOOPDBRCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301997
Record name 5-Methyl-3-isoxazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35166-41-7
Record name 5-Methyl-3-isoxazoleacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35166-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-isoxazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-methyl-1,2-oxazol-3-yl)acetonitrile
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